![molecular formula C13H23NO2 B2401101 Tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate CAS No. 2248284-80-0](/img/structure/B2401101.png)
Tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate
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Overview
Description
Tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and other fields.
Mechanism of Action
The mechanism of action of tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate in lab experiments is its relatively low toxicity. It has also been shown to be stable under a wide range of conditions, making it a useful tool for studying various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is its potential use as an anti-inflammatory and analgesic agent. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis of tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate involves the reaction of tert-butyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-1-carboxylate with sodium hydride in tetrahydrofuran. The reaction is carried out at room temperature and the product is obtained in good yield.
Scientific Research Applications
Tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)10-7-8-14-11-6-4-5-9(10)11/h9-11,14H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNRVOQNAGMQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC2C1CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate |
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